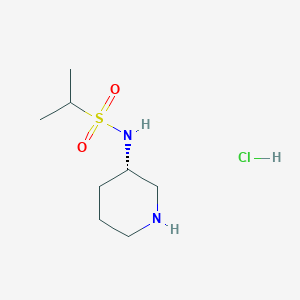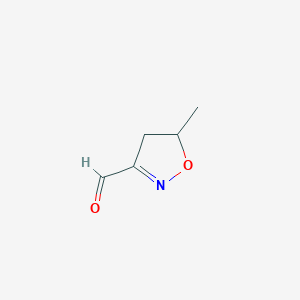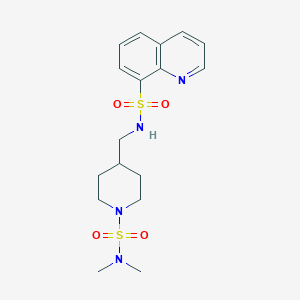![molecular formula C23H19N3O4 B2824481 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-41-5](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Antithrombotic Compounds : A study by Furrer, Wágner, and Fehlhaber (1994) discussed the synthesis of new antithrombotic compounds, including pyrido[4,3-d]pyrimidine-2,4-diones, which are structurally related to the queried compound. These compounds showed favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).
Synthesis of Pyrido[2,3-d]pyrimidinones : Quiroga et al. (1997) synthesized a series of pyrido[2,3-d]pyrimidine-4,7-diones from 6-amino-4-pyrimidones and benzylidene Meldrum's acid derivatives. The structure of these compounds, determined by NMR measurements, indicates a selective orientation in the addition step (Quiroga et al., 1997).
Applications in Pharmacology and Medicine
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, including derivatives of pyrimidine, as anti-inflammatory and analgesic agents. These compounds showed significant inhibition of cyclooxygenase-1/2 (COX-1/COX-2) and had analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Third-Order Nonlinear Optical Properties : Shettigar et al. (2009) studied the third-order nonlinear optical properties of two novel styryl dyes, including a compound structurally similar to the queried chemical. These compounds demonstrated promise as nonlinear optical materials for device applications (Shettigar et al., 2009).
Chemical Synthesis and Reaction Studies
Novel Synthesis Methods : Osyanin et al. (2014) proposed a novel method for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are related to the queried compound. This method allows for the preparation of derivatives substituted at a nitrogen atom (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Synthesis of Novel Fused Pyrimidines : Mobinikhaledi, Foroughifar, Javidan, and Amini (2007) synthesized indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives via an intramolecular Friedel-Crafts reaction, demonstrating a method for synthesizing complex pyrimidine structures (Mobinikhaledi, Foroughifar, Javidan, & Amini, 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine ring system followed by the introduction of the benzodioxol and methylbenzyl substituents.", "Starting Materials": [ "2-aminopyridine", "2-chloro-4-methylquinazoline", "2-methylbenzyl chloride", "1,3-benzodioxole", "Sodium hydride", "Dimethylformamide", "Acetic anhydride", "Triethylamine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-4-methyl-6-nitropyrido[2,3-d]pyrimidine by reacting 2-aminopyridine with 2-chloro-4-methylquinazoline in the presence of sodium hydride and dimethylformamide.", "Step 2: Reduction of the nitro group in 2-chloro-4-methyl-6-nitropyrido[2,3-d]pyrimidine to form 2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine using hydrogen gas and palladium on carbon catalyst.", "Step 3: Protection of the amino group in 2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine by reacting with acetic anhydride and triethylamine to form 2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine.", "Step 4: Reaction of 2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine with 1,3-benzodioxole in the presence of sodium hydride and dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine.", "Step 5: Removal of the acetamido group in 3-(1,3-benzodioxol-5-ylmethyl)-2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine by reacting with methanol and ethyl acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine.", "Step 6: Introduction of the 2-methylbenzyl group by reacting 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine with 2-methylbenzyl chloride in the presence of triethylamine and dimethylformamide to form the final compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione'." ] } | |
Numéro CAS |
902923-41-5 |
Formule moléculaire |
C23H19N3O4 |
Poids moléculaire |
401.422 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-15-5-2-3-6-17(15)13-25-21-18(7-4-10-24-21)22(27)26(23(25)28)12-16-8-9-19-20(11-16)30-14-29-19/h2-11H,12-14H2,1H3 |
Clé InChI |
PKWYHPUIJIGYBU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)
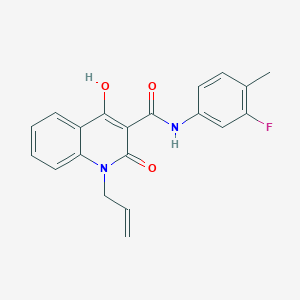
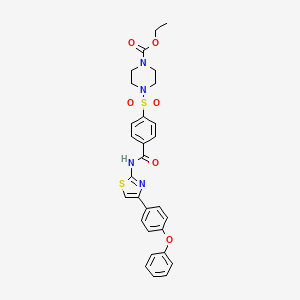
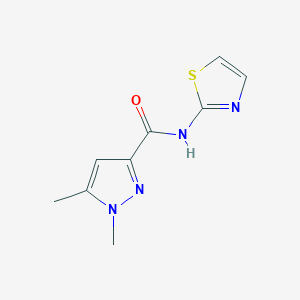
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
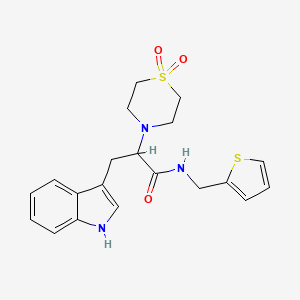
![8-(4-Chlorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)
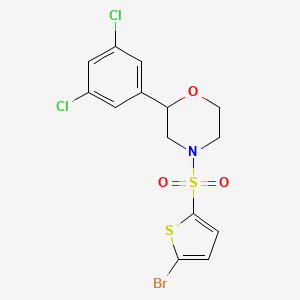
![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824414.png)

